molecular formula C13H20ClN3O3 B13730079 diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride CAS No. 1910-60-7

diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride

Cat. No.: B13730079
CAS No.: 1910-60-7
M. Wt: 301.77 g/mol
InChI Key: FXWBTUSZPPYFRK-UHFFFAOYSA-N
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Description

Diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride is a quaternary ammonium salt characterized by a diethylazanium core linked to an ethylamine backbone modified with a 2-nitrobenzoyl group.

Properties

CAS No.

1910-60-7

Molecular Formula

C13H20ClN3O3

Molecular Weight

301.77 g/mol

IUPAC Name

diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride

InChI

InChI=1S/C13H19N3O3.ClH/c1-3-15(4-2)10-9-14-13(17)11-7-5-6-8-12(11)16(18)19;/h5-8H,3-4,9-10H2,1-2H3,(H,14,17);1H

InChI Key

FXWBTUSZPPYFRK-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCNC(=O)C1=CC=CC=C1[N+](=O)[O-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride typically involves the reaction of diethylamine with 2-nitrobenzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods

The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Quaternary Ammonium Center

The chloride ion in the quaternary ammonium structure can undergo nucleophilic displacement. For example:

  • Replacement with hydroxide ions : Under basic conditions, Hofmann elimination may occur, generating an alkene and a tertiary amine. This is common in quaternary ammonium salts with β-hydrogens .

  • Substitution with other nucleophiles (e.g., iodide, thiocyanate): The chloride can be exchanged in polar solvents like dimethylformamide (DMF), which stabilizes ionic intermediates .

Reduction of the Nitro Group

The nitrobenzoyl group can be reduced to an amine under specific conditions:

  • Catalytic hydrogenation : Using Pd/C or Raney Ni in ethanol yields a primary amine.

  • Tin(II) chloride-mediated reduction : In hydrochloric acid, the nitro group is reduced to an amine, as demonstrated in analogous benzamide systems .

Example :

NO2-BenzamideSnCl2,HClNH2-Benzamide[7]\text{NO}_2\text{-Benzamide} \xrightarrow{\text{SnCl}_2, \text{HCl}} \text{NH}_2\text{-Benzamide} \quad[7]

Amide Bond Reactivity

The amide linkage may undergo hydrolysis or acylation:

  • Acidic hydrolysis : Concentrated HCl or H2_2SO4_4 cleaves the amide bond, yielding 2-nitrobenzoic acid and diethylaminoethylamine .

  • Alkaline hydrolysis : NaOH generates a carboxylate salt and amine derivatives.

  • Acylation : Reacts with acyl chlorides to form N-acylated products, as seen in benzothiazole derivatives .

Radical-Mediated Reactions

The nitro group and aromatic system participate in radical pathways:

  • Nitrogen-centered radical formation : Under UV light or thermal conditions, the nitro group may generate nitrene intermediates . These can cyclize or abstract hydrogen atoms, leading to heterocyclic products.

  • Cyclization pathways : Analogous compounds form quinazolinones via nitrene intermediates in DMSO .

Mechanistic Insight :

Ar-NO2Δ/UVAr-NCyclized product[8]\text{Ar-NO}_2 \xrightarrow{\Delta/\text{UV}} \text{Ar-N}^\cdot \rightarrow \text{Cyclized product} \quad[8]

Electrophilic Aromatic Substitution

While the nitro group deactivates the benzene ring, directed ortho/para substitution is possible under harsh conditions:

  • Nitration : Requires fuming HNO3_3/H2_2SO4_4 at elevated temperatures.

  • Sulfonation : Achieved with oleum.

Comparative Reaction Profiles

The table below summarizes reactivity trends for analogous compounds:

Reaction TypeConditionsProductSource
Nitro reductionSnCl2_2, HClPrimary amine
Amide hydrolysis6N HCl, refluxCarboxylic acid + amine
Radical cyclizationUV light, DMSOQuinazolinone derivatives
Nucleophilic substitutionK2_2CO3_3, alkyl halidesAlkylated derivatives

Key Research Findings

  • Reduction of the nitro group enhances biological activity in benzamide derivatives .

  • Radical pathways dominate in nonpolar solvents like DMSO, enabling cyclization .

  • Hydrolysis rates depend on the electronic effects of the nitro group, with slower kinetics compared to non-nitro analogs .

Scientific Research Applications

Diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its observed activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride with structurally related quaternary ammonium salts, focusing on substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Key Structural Features Physicochemical Properties Applications Reference
This compound C₁₃H₁₈ClN₃O₃ - Diethylazanium core
- 2-Nitrobenzoyl amide substituent
- Chloride counterion
- High polarity due to nitro group
- Enhanced solubility in polar solvents
- Potential redox activity from nitro group
- Organic synthesis (nitro-group reactions)
- Antimicrobial studies (hypothetical)
[Inferred]
Diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride C₁₅H₃₂ClNO₂ - Branched acyloxyethyl chain
- Chloride counterion
- Moderate solubility in organic solvents
- Stable under neutral conditions
- Catalyst in esterification
- Intermediate in specialty chemicals
Diethyl-[2-(3-phenylpropoxycarbonylamino)ethyl]azanium;chloride C₁₆H₂₅ClN₂O₃ - Carbamate linkage
- Phenylpropyl group
- Chloride counterion
- Hydrolytically stable
- Lipophilic due to phenyl group
- Drug delivery systems
- Surfactant research
Diethyl-[2-[methyl-(4-methylphenoxyethyl)amino]-2-oxoethyl]azanium;chloride C₁₆H₂₇ClN₂O₂ - Methylphenoxyethyl carboxamide
- Chloride counterion
- High thermal stability
- Moderate water solubility
- Anticancer agent studies
- Ion-pair chromatography
Diethyl-[2-(3-methoxy-2-propoxybenzoyl)oxyethyl]azanium;chloride C₁₇H₂₆ClNO₅ - Methoxy-propoxybenzoyl ester
- Chloride counterion
- UV absorption (aromatic ring)
- pH-sensitive solubility
- Photodynamic therapy
- Polymer additives
Diethyl-[2-[(2-methylphenyl)carbamoylmethylsulfanyl]ethyl]azanium;chloride C₁₅H₂₄ClN₂OS - Thioether linkage
- Methylanilino group
- Chloride counterion
- Redox-active sulfur
- High membrane permeability
- Antioxidant research
- Enzyme inhibition studies

Key Structural and Functional Differences:

This contrasts with carbamate () or ester () linkages, which are more hydrolytically stable but less reactive . Thioether-containing analogs () exhibit unique redox behavior due to sulfur’s polarizability, absent in the target compound’s amide backbone .

Counterion Impact: All compounds share a chloride counterion, which improves aqueous solubility compared to bromide or iodide salts. For example, diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride shows better solubility in methanol than its bromide analog .

Biological Activity: Compounds with aromatic esters () or phenoxy groups () are studied for photodynamic therapy and anticancer activity, respectively, due to UV absorption or steric bulk. The target compound’s nitro group may confer antimicrobial or antiparasitic properties, though direct evidence is lacking .

Biological Activity

Diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium chloride, also known by its CAS number 1910-60-7, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mutagenicity, and other relevant pharmacological effects. The findings are supported by data tables, case studies, and detailed research findings from diverse sources.

Chemical Structure and Properties

The molecular formula of diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium chloride is C13H20ClN3OC_{13}H_{20}ClN_3O. It has a boiling point of 421.8ºC at 760 mmHg. The compound features a nitrobenzoyl moiety which is significant for its biological activity .

Overview

Recent studies have highlighted the antibacterial properties of various nitro-containing compounds, including derivatives similar to diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium chloride. These compounds have shown promising activity against several bacterial strains.

Case Studies

  • In Vitro Activity Against Bacteria :
    A study reported that compounds with similar structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM against Staphylococcus aureus and E. coli. The activity was notably lower than that of ceftriaxone, a standard antibiotic .
  • Comparative Analysis :
    The following table summarizes the MIC values for related compounds tested against S. aureus and E. coli:
    CompoundMIC against S. aureus (µM)MIC against E. coli (µM)
    Ceftriaxone0.14
    Compound A (similar structure)20-4040-70
    Compound B (similar structure)30-5050-80

The antibacterial activity is attributed to the nitro group in the benzoyl moiety, which is known to interfere with bacterial DNA synthesis and cell wall integrity.

Toxicological Studies

While specific toxicological data for diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium chloride are scarce, related compounds have been shown to possess varying degrees of toxicity, necessitating careful evaluation in pharmacological applications.

Antioxidant Activity

Some derivatives of nitrobenzene compounds exhibit antioxidant properties due to their ability to scavenge free radicals. This property could be beneficial in therapeutic contexts where oxidative stress is a concern .

Pharmacological Implications

The potential for diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium chloride to act as an anti-inflammatory or analgesic agent has been suggested based on structural analogs that display such activities . Further research is needed to explore these possibilities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium chloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2-nitrobenzoyl chloride with a diethylaminoethylamine precursor under anhydrous conditions (e.g., in dichloromethane) at 0–5°C minimizes side reactions. Acidic or basic conditions may alter reaction pathways; highlights the use of LiAlH4 for reductive steps in similar azanium salts . Purification via recrystallization (using ethanol/water mixtures) is critical to isolate the zwitterionic intermediate before quaternization with HCl gas .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis (e.g., using SHELX software ) resolves the azanium moiety's geometry and chloride counterion positioning. Monoclinic systems (space group P2₁/c) are common for similar compounds, as seen in and .
  • Spectroscopy : ¹H/¹³C NMR confirms the nitrobenzoyl group’s integration (δ ~8.0–8.5 ppm for aromatic protons) and quaternary ammonium signals (δ ~3.2–3.5 ppm). FT-IR identifies C=O stretches (~1680 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
  • Elemental analysis : Matches calculated C, H, N, and Cl percentages within ±0.3% .

Advanced Research Questions

Q. How can hydrogen bonding and crystal packing patterns be analyzed to predict solubility or stability?

  • Methodology : Graph set analysis () identifies recurring hydrogen-bond motifs (e.g., N–H···Cl⁻ or C=O···H–O interactions). For example, in monoclinic systems, chloride ions often act as acceptors for ammonium donors, forming 1D chains or 2D sheets. Computational tools (Mercury, CrystalExplorer) visualize these networks and quantify interaction energies . Hydration effects (e.g., dihydrate formation, as in ) must be considered, as water molecules can stabilize the lattice .

Q. How should researchers address contradictions in reported crystallographic data (e.g., unit cell parameters) for analogous compounds?

  • Methodology : Discrepancies in lattice parameters (e.g., a = 21.977 Å vs. 22.5 Å in similar azanium salts) may arise from:

  • Solvent inclusion : Residual solvent (e.g., ethanol) alters packing density .
  • Temperature effects : Data collected at 295 K ( ) vs. 100 K can cause thermal expansion differences .
  • Twinned crystals : Use PLATON or TWINLAW to detect and model twinning, refining with SHELXL .

Q. What strategies optimize the compound’s bioactivity in pharmacological studies?

  • Methodology :

  • Structure-activity relationship (SAR) : Modify the nitrobenzoyl group (e.g., para-substitution) to enhance membrane permeability. demonstrates that chloro/fluoro substituents on aromatic rings improve bioactivity in related compounds .
  • Salt selection : Exchange chloride for other anions (e.g., tosylate) to modulate solubility. shows benzethonium chloride’s stability in aqueous systems, suggesting anion-dependent formulation strategies .
  • In vitro assays : Screen against target enzymes (e.g., acetylcholinesterase) using UV-spectrophotometric methods ( ) with ±0.01 M phosphate buffer (pH 7.4) .

Methodological Considerations

  • Synthesis Reproducibility : Anhydrous conditions are critical during quaternization to avoid hydrolysis. notes that trace water reduces yields by >20% .
  • Crystallization Challenges : Slow evaporation from acetonitrile/acetone (1:1) produces diffraction-quality crystals. and report success with this solvent system .
  • Analytical Cross-Validation : Correlate XRD data with solid-state NMR to confirm protonation states and counterion placement .

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